5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3h)-one
Description
Properties
CAS No. |
84352-95-4 |
|---|---|
Molecular Formula |
C8H5ClN2OS |
Molecular Weight |
212.66 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
InChI Key |
FNDPCLSVTANELZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)S2)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 4-Chlorobenzohydrazide
- Reagents and Conditions :
- React 4-chlorobenzoic acid with hydrazine hydrate in anhydrous ethanol.
- Heat the mixture under reflux for approximately 8 hours.
- Reaction :
$$
\text{C}7\text{H}5\text{ClO}2 + \text{N}2\text{H}4 \rightarrow \text{C}7\text{H}7\text{ClN}2\text{O}
$$ - Yield : ~80% (white crystalline product).
- Purification : Recrystallization from ethanol.
Step 2: Formation of Thiadiazole Ring
- Reagents and Conditions :
- Treat the hydrazide with sulfuric acid (98%) under cooling conditions (below 0°C).
- Stir for several hours to promote cyclization.
- Reaction :
The reaction leads to the formation of the thiadiazole core through dehydration and cyclization mechanisms. - Yield : ~81% (white crystals).
Step 3: Conversion to Desired Derivatives
- Additional functional groups may be introduced via chlorination or sulfonation, depending on the desired final product.
Optimized Synthesis for High Yield
An optimized method involves using specific reagents to improve yield and purity:
- Cyclization Agent : Phosphorus oxychloride (POCl₃) is sometimes used instead of sulfuric acid for better control over reaction conditions.
- Solvent : Dimethylformamide (DMF) or ethanol can be used as solvents to enhance solubility and reaction efficiency.
- Temperature Control : Maintaining the reaction temperature below critical thresholds (e.g., -2°C during chlorination) minimizes side reactions.
Key Reaction Parameters
| Step | Reagent/Condition | Yield (%) | Notes |
|---|---|---|---|
| Preparation of Hydrazide | Hydrazine hydrate, ethanol | ~80 | Requires prolonged reflux heating. |
| Cyclization | Sulfuric acid or POCl₃ | ~81 | Cooling is critical to prevent decomposition. |
| Chlorination | Chlorine gas in dichloroethane | ~42 | TLC monitoring ensures completion; lower yield due to side reactions. |
Analytical Data for Product Confirmation
The synthesized compound can be confirmed using various spectroscopic techniques:
- IR Spectroscopy :
- Characteristic peaks at ~3300 cm⁻¹ (NH stretching), ~1710 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=N).
- NMR Spectroscopy :
- $$ ^1H $$-NMR: Signals at δ ~7.7 ppm corresponding to aromatic protons.
- $$ ^13C $$-NMR: Peaks at δ ~165 ppm (C=O) and δ ~130 ppm (aromatic carbons).
- Melting Point :
- Reported range: ~198–200°C.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The anticancer potential of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-one is particularly notable. Recent studies have highlighted its effectiveness against various cancer cell lines:
- Cell Lines Tested : The compound has shown significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, derivatives of this compound demonstrated enhanced antitumor activity with IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL depending on structural modifications .
- Mechanism of Action : The mechanism involves inducing apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Specifically, compounds like 4e and 4i have been shown to increase the Bax/Bcl-2 ratio and activate caspase-9 pathways in treated cells .
Table 1: Antitumor Activity of Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4e | MCF-7 | 3.21 | Apoptosis induction |
| 4i | HepG2 | 2.32 | Apoptosis induction |
| 4a | MCF-7 | 51.56 | Moderate activity |
| 4b | MCF-7 | 25.21 | Enhanced activity |
Neuroprotective Effects
Another significant application of this compound is its neuroprotective effects:
- Antiepileptic Activity : Studies have demonstrated that derivatives of this compound exhibit anticonvulsant properties in animal models, showing promising results in inhibiting seizures in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
- Protection Mechanism : The neuroprotective mechanism is thought to involve modulation of voltage-gated ion channels and reduction of oxidative stress in neuronal cells.
Table 2: Neuroprotective Activity
| Compound | Test Model | Efficacy (%) | Dose (mg/kg) |
|---|---|---|---|
| Compound A | MES | 85.44 | 100 |
| Compound B | PTZ | Varies | Varies |
Antiviral Activity
This compound has also been explored for its antiviral properties:
- Mechanism : Incorporation into sulfonamide derivatives has been shown to enhance the inhibitory action against carbonic anhydrase, which plays a role in viral replication processes .
- Potential Targets : The compound may target viral enzymes or proteins essential for replication, making it a candidate for further antiviral drug development.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the parent compound enhances stability and binding to biological targets (e.g., thymidylate synthase in anticancer studies) . Analogues with -NO₂ (e.g., oxadiazole derivatives) show improved CNS activity due to increased electron deficiency .
- Heteroatom Substitution : Replacing sulfur in thiadiazole with oxygen (oxadiazole) reduces ring strain but alters bioactivity. For example, oxadiazoles exhibit CNS depressant effects, whereas thiadiazoles are more potent in anticancer applications .
- Lipophilic Modifications : Derivatives with piperazine/piperidine rings (e.g., compounds 4e and 4i ) show IC₅₀ values <5 µg/mL against MCF-7 and HepG2 cells, surpassing 5-fluorouracil (5-FU) .
Key Observations :
- Green Chemistry: Ultrasound-assisted methods using ethanol and NaOH achieve higher yields (72–80%) compared to traditional reflux .
- Challenges : Multi-step syntheses (e.g., tetrazole derivatives) suffer from by-products and lower efficiency .
Anticancer Activity :
- The parent compound’s derivatives, such as 4e and 4i , inhibit MCF-7 and HepG2 cells with IC₅₀ values of 4.2–4.8 µg/mL, outperforming 5-FU (6.8 µg/mL) .
- SAR Insights :
Other Activities :
- Antimicrobial : 5-Acetyl-3-phenyl derivatives show moderate activity against bacterial strains due to hydrophobic interactions .
- CNS Depressant: Oxadiazoles with -NO₂ groups (e.g., compound XV) exhibit sedative effects via GABA receptor modulation .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Property | Parent Compound | Trifluoromethyl Analogue | 5-Acetyl-3-phenyl Derivative |
|---|---|---|---|
| Molecular Weight | 212.65 g/mol | 279.0 g/mol | 264.3 g/mol |
| LogP (Predicted) | 2.8 | 3.5 | 3.1 |
| Solubility (Water) | Low | Very low | Moderate |
| Melting Point | >250°C | 295°C | 235–277°C |
Key Observations :
Biological Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Synthesis
The compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the 4-chlorophenyl group significantly influences its biological properties. The synthesis of this compound typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives, followed by cyclization processes to form the thiadiazole ring.
1. Anticancer Activity
Numerous studies have reported the anticancer potential of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells.
- Cytotoxicity Studies :
- Research has demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition .
- Another study highlighted that structural modifications could enhance activity; for example, replacing certain moieties led to improved IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL across different derivatives .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Apoptosis induction |
| 4e | MCF-7 | 5.36 | Cell cycle arrest at G2/M phase |
| 4c | HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |
2. Antifungal Activity
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives have also been evaluated for antifungal properties. A study indicated that certain derivatives demonstrated significant antifungal activity against pathogenic fungi, suggesting their potential use in treating fungal infections .
3. Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against various bacterial strains. Studies have shown that modifications at specific positions on the thiadiazole ring can enhance this activity, making it a candidate for developing new antimicrobial agents .
4. Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The presence of electron-withdrawing groups like chlorine has been noted to increase these activities significantly .
Case Studies and Research Findings
Several case studies illustrate the biological efficacy of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives:
- Study on Anticancer Properties : A systematic evaluation showed that compounds with different substituents on the thiadiazole ring exhibited varying degrees of cytotoxicity against tumor cells. The study concluded that the electronic nature and position of substituents play critical roles in modulating biological activity .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that these compounds could disrupt cell cycle progression and induce apoptosis through various pathways involving mitochondrial dysfunction and caspase activation .
Q & A
Q. What analytical techniques resolve contradictions in reported biological activity data for thiadiazole derivatives?
- Hypothesis : Discrepancies arise from impurities or polymorphic forms.
- Solutions :
- HPLC-MS : Verify compound purity (>95%) before bioassays .
- Powder XRD : Identify polymorphs affecting solubility and bioavailability .
- Case study : Re-evaluate antimicrobial activity of recrystallized vs. crude samples to isolate structure–activity correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
